molecular formula C8H16N2O4S B1254634 1-Ethyl-3-Methylimidazolium Ethylsulfate CAS No. 342573-75-5

1-Ethyl-3-Methylimidazolium Ethylsulfate

Cat. No.: B1254634
CAS No.: 342573-75-5
M. Wt: 236.29 g/mol
InChI Key: VRFOKYHDLYBVAL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-Methylimidazolium Ethylsulfate plays a crucial role in biochemical reactions, particularly as a solvent. It has been used to study the thermal stability of lysozyme, an enzyme that catalyzes the hydrolysis of glycosidic bonds in peptidoglycans . The compound interacts with lysozyme by stabilizing its structure, thereby enhancing its thermal stability. Additionally, this compound has been used as an additive in potassium hydroxide electrolytes to improve hydrogen evolution reaction kinetics .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been explored in several studies. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the thermal stability of proteins within cells, thereby impacting their function . Moreover, its role as a solvent can influence the solubility and availability of other biomolecules, further affecting cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can stabilize enzyme structures, as seen with lysozyme, and enhance reaction kinetics by acting as a solvent or additive

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its stability, but its long-term effects on cellular function are still being studied. In vitro studies have shown that the compound can maintain its properties over extended periods, while in vivo studies are needed to understand its degradation and long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been observed to enhance certain biochemical reactions without causing significant adverse effects. At higher dosages, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role as a solvent can influence metabolic flux and metabolite levels, although specific pathways and interactions require further elucidation. The compound’s ability to dissolve a wide range of materials suggests that it may impact multiple metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its water-miscibility allows it to be readily taken up by cells, and its interactions with cellular components can influence its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization is crucial for elucidating its activity and function within cells .

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C2H6O4S/c1-3-8-5-4-7(2)6-8;1-2-6-7(3,4)5/h4-6H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFOKYHDLYBVAL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049274
Record name 1-Ethyl-3-methylimidazolium ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1H-Imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

342573-75-5
Record name 1-Ethyl-3-methylimidazolium ethylsulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342573-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-methylimidazolium ethylsulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342573755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Ethyl-3-methylimidazolium ethyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYLSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/502J88S67B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-Methylimidazolium Ethylsulfate
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-Methylimidazolium Ethylsulfate
Reactant of Route 3
Reactant of Route 3
1-Ethyl-3-Methylimidazolium Ethylsulfate
Reactant of Route 4
Reactant of Route 4
1-Ethyl-3-Methylimidazolium Ethylsulfate
Reactant of Route 5
Reactant of Route 5
1-Ethyl-3-Methylimidazolium Ethylsulfate
Reactant of Route 6
1-Ethyl-3-Methylimidazolium Ethylsulfate
Customer
Q & A

Q1: What is the molecular formula and weight of 1-ethyl-3-methylimidazolium ethylsulfate?

A1: The molecular formula of this compound is C8H16N2O4S, and its molecular weight is 236.31 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. Infrared (IR) spectroscopy provides information about molecular vibrations and functional groups. [] X-ray photoelectron spectroscopy (XPS) has been used to study its surface composition, revealing the influence of silicon-containing impurities. [] Near-infrared (NIR) spectroscopy combined with principal component analysis (PCA) and two-dimensional (2D) correlation spectroscopy shed light on molecular-level interactions, particularly hydrogen bonding, in binary mixtures containing this ionic liquid. [, ]

Q3: How stable is this compound at elevated temperatures?

A3: Thermogravimetric analysis (TGA) and quantitative IR spectroscopy reveal that while thermogravimetric methods may overestimate its thermal stability, it does decompose at elevated temperatures. [] The rate of decomposition has been measured spectroscopically.

Q4: How does water content affect the properties of this compound?

A4: Studies have shown that even small amounts of water can significantly influence the physicochemical properties of this compound. [, ] For example, water content affects its density, viscosity, and surface tension. [] Interestingly, atomistic simulations suggest that the decrease in viscosity with increasing water content is less than that predicted for an ideal system. This is attributed to the preferential association of water molecules with anions and the formation of water clusters. []

Q5: How does this compound behave under high pressure?

A5: High-pressure studies using a vibrating-tube densimeter have examined the density of this compound over a range of temperatures and pressures. [] These studies provide insights into its mechanical coefficients, such as the thermal expansion coefficient and isothermal compressibility, and how these properties are influenced by temperature and pressure changes.

Q6: Does this compound have any catalytic applications?

A6: Yes, research has explored its potential in enhancing chemiluminescent detection. For instance, it has been shown to drastically enhance copper-catalyzed luminol chemiluminescence. [] This enhancement is attributed to a strong interaction between copper ions (Cu2+) and the imidazolium ring of the ionic liquid. This property has been exploited for the sensitive chemiluminescent detection of glucose. []

Q7: Can this compound be used for separation processes?

A7: this compound has shown promise as a solvent for separating aromatic hydrocarbons from aliphatic or cyclic hydrocarbons. Studies have investigated its use in liquid-liquid extraction processes for separating benzene from linear alkanes [], benzene from cycloalkanes [], and toluene from hydrocarbons. [] Its performance in these applications, including selectivity and solute distribution ratios, has been evaluated and compared to conventional solvents like sulfolane. [, ]

Q8: Can you elaborate on the role of this compound in carbon dioxide capture?

A8: Research has investigated its use in conjunction with a cross-flow membrane contactor for carbon dioxide capture from flue gases. [] The study focused on understanding the mass transfer rate and involved calculating the overall mass transfer coefficient (Koverall) using different mixing models. [] The findings indicate its potential in developing environmentally friendly carbon dioxide capture technologies.

Q9: Have there been any computational studies on this compound?

A9: Yes, computational studies, including ab initio molecular dynamics simulations, have been employed to investigate the structural and dynamic properties of this compound, particularly in its gas and bulk phases. [, ] These simulations provide valuable insights into the interactions between cations and anions, its behavior at different temperatures, and its evaporation mechanism. [, ] Furthermore, classical atomistic simulations have been used to calculate the enthalpy of vaporization and study its transport properties, such as viscosity and thermal conductivity. []

Q10: How does the relative humidity of air affect this compound?

A10: Studies have shown that relative humidity significantly affects its water content, which in turn influences its physical properties such as density, viscosity, and surface tension. [] The relationships between these properties and relative humidity have been established using polynomial equations, aiding in predicting its behavior under varying humidity conditions. []

Q11: Are there any formulation strategies to improve the properties of this compound?

A11: While the provided research does not delve into specific formulation strategies, it highlights the possibility of modifying its properties by creating binary mixtures with other solvents. For instance, studies have investigated binary mixtures with alcohols [, ], water [, ], and other solvents [, ] to assess their impact on density, viscosity, and other relevant properties. These findings suggest that tailoring its properties through the formation of specific mixtures is a viable approach for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.